Methenamine

Pharmacokinetics Antimicrobial Efficacy Formaldehyde Generation

Methenamine is a pH-dependent prodrug: acidic urine (pH<5.5) hydrolyzes it to formaldehyde. Salt form matters: mandelate yields higher urinary formaldehyde vs. hippurate; enteric coating delays peak excretion 4-14h, lowers bioavailability ~30%. ALTAR trial evidence: hippurate non-inferior to antibiotics for rUTI prophylaxis, with lower resistance selection (NNH=3 for mild AEs vs. nitrofurantoin). Choose the optimal salt/coating for your target PK profile. Bulk quantities available.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 100-97-0
Cat. No. B1676377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethenamine
CAS100-97-0
SynonymsAminoform
Hexamethylenetetramine
Hexamine
Hexamine Silver
Methenamine
Methenamine Silver
Methenamine, Silver
Silver Methenamine
Silver, Hexamine
Silver, Methenamine
Urotropin
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESC1N2CN3CN1CN(C2)C3
InChIInChI=1S/C6H12N4/c1-7-2-9-4-8(1)5-10(3-7)6-9/h1-6H2
InChIKeyVKYKSIONXSXAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 25 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility21 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
In water, 302,300 mg/L at 25 °C
Solubility of methenamine in 100 g of various solvents at 20 °C is: 13.4 g chloroform, 7.25 g in methanol, 2.89 g in absolute ethanol, 0.65 g in acetone, 0.23 g in benzene, 0.14 g in xylene, 0.06 g in ether, and near zero in petroleum ether.
At 12 °C, 81.3 g dissolves in 100 g of water;  the solubility decreases slightly with increasing temperature.
Freely soluble in water;  practically insoluble in petroleum ether
For more Solubility (Complete) data for METHENAMINE (6 total), please visit the HSDB record page.
449 mg/mL at 12 °C
Solubility in water: good
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methenamine (CAS 100-97-0) Baseline Overview for UTI Prophylaxis and Industrial Procurement


Methenamine (hexamethylenetetramine, CAS 100-97-0) is a heterocyclic organic compound with a cage-like adamantane structure [1]. As a prodrug, it has negligible intrinsic antibacterial activity and requires hydrolysis in an acidic environment (pH < 5.5) to release its active metabolite, formaldehyde [2]. This pH-dependent activation underpins its primary clinical use as a urinary antiseptic for the long-term prophylaxis of recurrent urinary tract infections (rUTIs), where it offers a non-antibiotic mechanism to mitigate antimicrobial resistance [3]. In industrial contexts, its stable, crystalline structure is utilized as a curing agent for resins and a vulcanization accelerator .

Why Generic Methenamine Salts and Formulations Are Not Interchangeable


Substitution of methenamine-containing products is not straightforward due to quantifiable differences in bioavailability, pharmacokinetics, and urinary formaldehyde generation between salt forms (hippurate vs. mandelate) and between enteric-coated and non-coated formulations. These differences directly impact dosing frequency, therapeutic efficacy, and the clinical utility in specific patient populations. For instance, methenamine mandelate generates significantly higher urinary formaldehyde concentrations than methenamine hippurate [1], while enteric coating can delay maximum drug excretion by over 4 hours compared to uncoated tablets [2]. Such data-driven distinctions necessitate precise product selection.

Quantitative Differentiation Guide for Methenamine Salts and Formulations


Head-to-Head Comparison of Urinary Formaldehyde Generation: Mandelate vs. Hippurate Salts

In a clinical study of spinal cord injury patients, methenamine mandelate produced significantly higher urine formaldehyde concentrations than methenamine hippurate, a difference that was most pronounced in patients using intermittent catheterization [1]. This quantifiable difference in active metabolite generation can directly influence the clinical efficacy of the chosen salt form.

Pharmacokinetics Antimicrobial Efficacy Formaldehyde Generation

Superior Adverse Effect Profile of Methenamine Hippurate vs. Nitrofurantoin

A meta-analysis of two randomized controlled trials (n=196) directly comparing prophylaxis with nitrofurantoin to methenamine hippurate found a significantly lower rate of mild adverse effects with methenamine. The risk of adverse events was over four times higher with nitrofurantoin [1].

Drug Safety Adverse Events Prophylaxis Tolerability

Non-Inferior Prophylactic Efficacy vs. Antibiotics in the ALTAR Trial

The landmark ALTAR non-inferiority trial (n=240) demonstrated that methenamine hippurate is a viable alternative to daily low-dose antibiotics for preventing recurrent UTIs. The incidence of symptomatic, antibiotic-treated UTIs was 1.38 episodes per person-year for methenamine hippurate compared to 0.89 for antibiotics, a difference that did not exceed the pre-specified non-inferiority margin of one UTI per person-year [1].

Clinical Trial Efficacy Antibiotic Stewardship

Quantifiable Impact of Formulation on Bioavailability and Absorption Kinetics

The choice between enteric-coated and non-enteric-coated formulations of methenamine results in starkly different absorption and excretion profiles. A pharmacokinetic study evaluating 10 methenamine products demonstrated that maximum urinary excretion rates for non-coated dosage forms occurred within 3 hours of dosing, whereas enteric-coated tablets exhibited a delayed maximum excretion rate occurring between 7 and 17 hours [1]. Furthermore, enteric coating reduces overall absorption of methenamine by 30% [2].

Formulation Science Bioavailability Drug Delivery

Absence of Acquired Resistance Compared to Antibiotics

Methenamine's mechanism of action—the non-specific denaturation of bacterial proteins and nucleic acids by formaldehyde—fundamentally differs from that of antibiotics, which target specific bacterial processes. A key differentiator is the lack of reported acquired resistance to formaldehyde in vivo, whereas resistance to common prophylactic antibiotics is a growing concern. In the ALTAR trial, a significantly lower proportion of participants taking methenamine hippurate (56%) had antibiotic-resistant E. coli cultured from perineal swabs compared to those on daily antibiotics (72%) [1].

Antimicrobial Resistance Microbiology Mechanism of Action

Superior Prophylactic Efficacy Over Placebo in Older Women

In the triple-blind, placebo-controlled ImpresU phase IV trial in older women with recurrent UTIs, methenamine hippurate demonstrated a clear prophylactic benefit over no treatment. The study reported a point estimate of a 25% reduction in the frequency of recurrent UTIs compared to placebo over a 6-month treatment period [1].

Placebo-Controlled Trial Geriatric Medicine Efficacy

Evidence-Based Application Scenarios for Methenamine Selection


First-Line Prophylaxis in Recurrent UTI to Mitigate Antimicrobial Resistance

Based on evidence from the ALTAR trial showing non-inferiority to antibiotics [5] and a lower selection pressure for resistant E. coli [6], methenamine hippurate should be prioritized as a first-line prophylactic agent for women with recurrent, uncomplicated UTIs. This is especially critical in clinical settings aiming to adhere to antimicrobial stewardship principles by reserving antibiotics for active infections.

Preferred Option When Patient Tolerability is Paramount

For patients who have experienced or are at risk of adverse effects from long-term prophylactic antibiotics, methenamine hippurate is a quantitatively superior choice. The direct comparative data showing an NNH of 3 for mild adverse events with nitrofurantoin compared to methenamine hippurate [5] provides a strong evidence-based justification for its selection to improve patient adherence and quality of life during long-term prophylaxis.

Targeted Formulation Development for Delayed or Sustained Release

In pharmaceutical development, the selection of an enteric-coated formulation of methenamine should be guided by the specific requirement for a delayed absorption profile. Evidence shows that enteric coating delays the time to maximum urinary excretion by 4-14 hours [5] and reduces overall bioavailability by approximately 30% [6]. This knowledge is crucial for designing a product with a specific pharmacokinetic target or for avoiding premature gastric degradation.

Maximizing Intravesical Formaldehyde Concentration in Specific Patient Cohorts

In clinical scenarios where maximizing the concentration of active formaldehyde in the urine is a priority, such as in patients with neurogenic bladder or those performing intermittent catheterization, the evidence supports the preferential selection of methenamine mandelate over methenamine hippurate due to its demonstrated ability to generate significantly higher urinary formaldehyde levels [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.